1-Formylpiperazine

Basicity Protecting group strategy Synthetic selectivity

1-Formylpiperazine (1-Piperazinecarboxaldehyde, CAS 7755-92-2) is a heterocyclic secondary alicyclic amine and a key mono-protected piperazine derivative widely used as a versatile intermediate in pharmaceutical and organic synthesis. It exists as a clear colorless to yellow liquid at room temperature, with a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol, and exhibits a predicted pKa of 8.58±0.10.

Molecular Formula C5H10N2O
Molecular Weight 114.15 g/mol
CAS No. 7755-92-2
Cat. No. B147443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Formylpiperazine
CAS7755-92-2
Synonyms1-Formyl piperazine
Molecular FormulaC5H10N2O
Molecular Weight114.15 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C=O
InChIInChI=1S/C5H10N2O/c8-5-7-3-1-6-2-4-7/h5-6H,1-4H2
InChIKeyMSSDTZLYNMFTKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Formylpiperazine CAS 7755-92-2: Essential Mono-Protected Piperazine Building Block for Selective Synthesis


1-Formylpiperazine (1-Piperazinecarboxaldehyde, CAS 7755-92-2) is a heterocyclic secondary alicyclic amine and a key mono-protected piperazine derivative widely used as a versatile intermediate in pharmaceutical and organic synthesis . It exists as a clear colorless to yellow liquid at room temperature, with a molecular formula of C5H10N2O and a molecular weight of 114.15 g/mol, and exhibits a predicted pKa of 8.58±0.10 . The formyl group selectively protects one piperazine nitrogen atom, enabling controlled, sequential functionalization of the piperazine ring for the construction of complex pharmacophores [1]. Its stability under specific reaction conditions and unique conformational behavior further distinguish it as a critical reagent for precise synthetic transformations .

Why Unprotected Piperazine Cannot Substitute for 1-Formylpiperazine in Sequential Synthesis


Generic substitution of unprotected piperazine for 1-formylpiperazine (1-FP) is chemically and practically non-viable in most multi-step synthetic applications due to the fundamental requirement for controlled, stepwise functionalization. Unprotected piperazine possesses two chemically equivalent secondary amine groups, leading to unavoidable mixtures of mono- and di-substituted products upon reaction with electrophiles, which severely compromises yield and complicates purification . In contrast, the formyl group in 1-FP acts as a robust protecting group for one nitrogen, enabling clean mono-substitution at the remaining free amine, after which the formyl group can be selectively removed under acidic or basic hydrolysis conditions to reveal the second reactive site [1]. This precise control over regiochemistry and reaction sequence is essential for constructing the complex, asymmetrical piperazine-containing architectures required in modern drug discovery, and it is a capability that simple, symmetric piperazine cannot provide [2].

1-Formylpiperazine: Quantifiable Comparative Evidence Against Closest Analogs


Differential Basicity vs. Unprotected Piperazine: Quantified pKa Shift and Its Synthetic Consequences

1-Formylpiperazine exhibits significantly reduced basicity compared to its parent compound, piperazine. This is a critical differentiator for its role as a mono-protected intermediate. The predicted pKa for 1-formylpiperazine is 8.58±0.10 , whereas the experimental pKa for the first nitrogen of piperazine is approximately 9.8 [1]. The quantitative reduction in basicity (ΔpKa ≈ 1.2) is a direct consequence of the electron-withdrawing formyl group. This shift prevents unwanted protonation of the protected nitrogen under mildly acidic reaction conditions, ensuring that it does not compete as a nucleophile or base, thereby enabling highly selective reactions at the free secondary amine. This is the foundational property that allows 1-formylpiperazine to function effectively as a mono-protected piperazine synthon, a function its more basic parent, piperazine, cannot perform without leading to complex reaction mixtures.

Basicity Protecting group strategy Synthetic selectivity

Unique Kinetic Behavior in Aminolysis: Divergent Reaction Order from Structurally Similar Amines

In the aminolysis of bis(phenyl) thionocarbonate (BPTOC) in aqueous solution at 25.0°C, 1-formylpiperazine displays a distinct kinetic profile that sets it apart from other secondary alicyclic amines like piperidine. While the reaction with piperidine follows a simple first-order dependence on amine concentration, the reaction with 1-formylpiperazine exhibits a complex kinetic order, ultimately showing a second-order dependence on the amine (kobs ∝ [1-formylpiperazine]²) [1]. This behavior arises from a change in the rate-determining step within the proposed zwitterionic tetrahedral intermediate (T±) pathway. Specifically, for 1-formylpiperazine, the rate coefficient for deprotonation of T± by a second amine molecule (k₃) is comparable to the rate of expulsion of the amine from T± (k₋₁), a situation not observed with other amines in the study [2]. This unique kinetic signature underscores that 1-formylpiperazine participates in aminolysis reactions via a different mechanistic balance, making its reactivity non-interchangeable with that of piperidine or piperazine in similar contexts.

Reaction kinetics Mechanism Thionocarbonate aminolysis

Validated Utility as a Key Pharmacophore in Ferroptosis Inhibition: Structure-Activity Data from Analogs

The formylpiperazine moiety is a critical pharmacophoric element in a novel series of ferroptosis inhibitors. A recent study designed and synthesized formylpiperazine analogs of Ferrostatin-1 (Fer-1) and evaluated their anti-ferroptotic activity in Erastin-induced HUVEC cells [1]. While the study did not test unsubstituted 1-formylpiperazine itself for activity, the structure-activity relationship (SAR) data from its derivatives provides direct evidence of its essential role. The research demonstrated that specific substitutions on the formylpiperazine scaffold led to compounds with significantly improved potency compared to the parent Fer-1 [2]. This finding quantifies the value of the 1-formylpiperazine core structure as a privileged scaffold for this emerging therapeutic target, differentiating it from other piperazine derivatives that lack the formyl group and have not been validated in this context.

Ferroptosis Medicinal chemistry Structure-activity relationship (SAR)

Characterized Non-Chair Conformational Preference: A Quantum-Chemically Validated Differentiator

A detailed computational and spectroscopic study revealed that 1-formylpiperazine (1-fp) does not adopt the expected, lowest-energy chair conformation with equatorial substituents. B3LYP/6-31++G(d,p) density functional theory (DFT) calculations, validated by experimental IR and Raman spectra, indicate that the normal chair conformation with an equatorial formyl group is not the preferred conformer due to significant steric interactions [1]. This is a notable deviation from the typical conformational behavior of simple substituted cyclohexanes and piperidines. The study provides optimized geometric parameters and vibrational assignments for the various possible conformers, establishing a unique molecular fingerprint for 1-fp [2]. This fundamental difference in 3D structure can influence its physical properties, intermolecular interactions, and potentially its recognition in biological systems, distinguishing it from more conformationally predictable piperazine analogs.

Conformational analysis Computational chemistry Molecular structure

High-Value Application Scenarios for 1-Formylpiperazine in Scientific Research and Chemical Production


Controlled, Sequential Functionalization of the Piperazine Ring in Drug Discovery

1-Formylpiperazine is the reagent of choice for the synthesis of asymmetrically substituted piperazine derivatives, which are prevalent in numerous pharmaceutical agents. Its use allows for the selective alkylation or acylation of the free secondary amine, followed by hydrolysis of the formyl group under acidic or basic conditions to unmask the second amine for subsequent derivatization [1]. This two-step, high-yielding sequence is impossible to achieve with the same efficiency and purity using unprotected piperazine, which would yield a statistical mixture of products. This application directly leverages the differential basicity and protecting group strategy validated in the evidence above, making it indispensable for constructing complex drug candidates with precise regiochemical control .

Synthesis of Next-Generation Ferroptosis Inhibitors

Based on recent high-quality medicinal chemistry evidence, the 1-formylpiperazine scaffold is a validated core structure for the design and synthesis of novel ferroptosis inhibitors with improved potency over first-generation compounds like Ferrostatin-1 [2]. Medicinal chemists can rationally functionalize 1-formylpiperazine at the free amine position and subsequently deprotect the formyl group to create a library of diverse analogs for SAR studies targeting this emerging area in cell death and related diseases. This is a specific, high-value research direction where 1-formylpiperazine provides a competitive advantage as a starting material over other simple piperazine derivatives that lack this established validation [3].

Investigative Tool for Studying Complex Reaction Kinetics and Mechanisms

For physical organic chemists, 1-formylpiperazine serves as a valuable probe molecule due to its distinctive kinetic behavior in aminolysis reactions, which has been shown to diverge from that of piperidine and other amines [4]. Its second-order dependence on amine concentration in certain reactions makes it an ideal substrate for studying the details of nucleophilic substitution mechanisms involving zwitterionic intermediates, particularly in understanding the competition between deprotonation and leaving group expulsion steps. This unique property positions it as a specialized tool for fundamental mechanistic investigations, not merely a generic synthetic intermediate [5].

Computational and Spectroscopic Studies of Non-Chair Conformers

The validated non-chair conformational preference of 1-formylpiperazine, established through a combination of DFT calculations and vibrational spectroscopy (IR/Raman), makes it an interesting subject for advanced computational chemistry studies [6]. Researchers investigating conformational analysis, steric effects, and the relationship between molecular structure and spectroscopic properties can use this compound as a well-characterized model system. Its unique behavior provides a benchmark for testing new theoretical methods and force fields, offering a clear, data-rich example of a molecule that defies the simplest conformational expectations [7].

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